molecular formula C12H15N3OS B4439090 3-[3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl]-1-propanol

3-[3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl]-1-propanol

Cat. No. B4439090
M. Wt: 249.33 g/mol
InChI Key: RDENAASXCWMWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl]-1-propanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of 3-[3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl]-1-propanol is not fully understood. However, it has been reported to inhibit the growth of fungi and bacteria by inhibiting the biosynthesis of ergosterol, which is an essential component of their cell membrane. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-[3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl]-1-propanol has been reported to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been reported to reduce the expression of genes involved in cancer cell proliferation and induce cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl]-1-propanol in lab experiments is its broad-spectrum activity against fungi and bacteria. It is also relatively easy to synthesize and has good stability. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the research on 3-[3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl]-1-propanol. One of the most significant directions is to explore its potential use as a drug delivery agent. Another direction is to study its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, more research is needed to fully understand its mechanism of action and potential toxicity in vivo.
Conclusion:
In conclusion, 3-[3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl]-1-propanol is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its limitations.

Scientific Research Applications

3-[3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl]-1-propanol has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to possess antifungal, antibacterial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

3-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-17-12-14-13-11(15(12)8-5-9-16)10-6-3-2-4-7-10/h2-4,6-7,16H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDENAASXCWMWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1CCCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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